molecular formula C13H16N2O4 B12310205 2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid

2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid

Cat. No.: B12310205
M. Wt: 264.28 g/mol
InChI Key: AIQWQZJSDOOVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid is an amino acid derivative with a unique structure that includes a prop-2-enoxycarbonylamino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminophenylalanine and prop-2-enyl chloroformate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in metabolic pathways, leading to inhibition or activation of these enzymes.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

    Phenylalanine: 2-Amino-3-phenyl-propanoic acid, a basic amino acid with a phenyl group.

    Tyrosine Derivatives: Compounds like (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid, which have similar structures but different functional groups.

Uniqueness: 2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid is unique due to its prop-2-enoxycarbonylamino group, which imparts distinct chemical and biological properties compared to other amino acid derivatives.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

2-amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid

InChI

InChI=1S/C13H16N2O4/c1-2-7-19-13(18)15-10-5-3-9(4-6-10)8-11(14)12(16)17/h2-6,11H,1,7-8,14H2,(H,15,18)(H,16,17)

InChI Key

AIQWQZJSDOOVNK-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.